4-(2,4-Dichlorobenzoyl)isoquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(2,4-Dichlorobenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C16H9Cl2NO/c17-11-5-6-15 (18)13 (7-11)16 (20)14-9-19-8-10-3-1-2-4-12 (10)14/h1-9H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 302.16 .Scientific Research Applications
Pharmacological Significance and SAR Activities
Isoquinoline derivatives, including 4-(2,4-Dichlorobenzoyl)isoquinoline, have been extensively studied for their pharmacological significance. Research has highlighted the antimicrobial, antibacterial, antitumor, and other activities of natural isoquinoline alkaloids and their N-oxides isolated from different plant species. These compounds have been recognized for their role as important leads in drug discovery, with structure-activity relationship (SAR) activities pointing towards new possible applications in pharmaceuticals and therapeutics (Dembitsky, Gloriozova, & Poroikov, 2015).
Therapeutic Potentials in Modern Medicine
Isoquinoline derivatives have shown a wide range of biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, etc. The importance of these compounds in therapeutic applications is underscored by their activity against various diseases and conditions, serving as a rich source for the development of novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Role in Anticancer and Anti-Inflammatory Therapies
The exploration of isoquinoline alkaloids for their anticancer and anti-inflammatory properties has been a significant area of research. These compounds, including this compound, are being investigated for their potential in cancer prevention and therapy, especially considering their ability to modulate various biological pathways and serve as effective therapeutic agents. The insights from structural and energetic aspects of their interaction with nucleic acids provide guidelines for the design of new drugs, emphasizing the contemporary research on several derivatives for ultimate discovery of compounds with therapeutic efficacy (Bhadra & Kumar, 2012).
Insights from Annona Species
Properties
IUPAC Name |
(2,4-dichlorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXJEVQCIMMJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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